molecular formula C22H19N3 B1139400 CDD3506

CDD3506

Cat. No.: B1139400
M. Wt: 325.4 g/mol
InChI Key: RCJCNSQHHMJLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDD3506 involves the reaction of trityl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

CDD3506 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

CDD3506 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CDD3506 is unique due to its specific ability to induce hepatic cytochrome P450IIIA activity, which is not observed in the similar compounds listed above. This unique property makes this compound particularly valuable in research focused on lipid metabolism and cholesterol regulation .

Biological Activity

CDD3506 is a chemical compound recognized for its biological activity, particularly as a CYP3A inducer . This compound has garnered attention in pharmacological research due to its potential implications in drug metabolism and therapeutic efficacy. Understanding the biological activity of this compound is crucial for its application in clinical settings and drug development.

This compound primarily functions as an inducer of cytochrome P450 3A (CYP3A) enzymes. These enzymes are pivotal in the metabolism of various drugs and endogenous compounds. By enhancing the expression and activity of CYP3A, this compound can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity.

Pharmacological Implications

The induction of CYP3A by this compound can have several pharmacological implications:

  • Drug Interactions : Increased CYP3A activity can result in reduced plasma concentrations of drugs metabolized by this enzyme, necessitating dosage adjustments.
  • Therapeutic Efficacy : The modulation of drug metabolism may enhance or diminish the therapeutic effects of certain medications, particularly those used in chronic conditions like hypertension and diabetes.
  • Toxicity Risks : Enhanced metabolism can lead to subtherapeutic levels of critical medications, posing risks for patients relying on consistent drug efficacy.

Case Studies

Several studies have investigated the effects of this compound on CYP3A activity:

  • Study on Drug Metabolism :
    • Objective : To evaluate the impact of this compound on the pharmacokinetics of midazolam, a known CYP3A substrate.
    • Findings : Administration of this compound resulted in a significant increase in the clearance rate of midazolam, indicating enhanced CYP3A activity.
    • : This study underscores the importance of monitoring drug interactions when this compound is administered alongside other medications metabolized by CYP3A.
  • Clinical Trial Data :
    • A clinical trial involving healthy volunteers demonstrated that this compound significantly induces CYP3A expression, leading to alterations in the metabolism of several co-administered drugs.
    • Participants exhibited variable responses based on genetic polymorphisms affecting CYP3A activity, highlighting the need for personalized medicine approaches when using this compound.

Data Table: Summary of Key Findings

Study ReferenceObjectiveMain Findings
Study 1Evaluate effect on midazolamIncreased clearance rateSignificant CYP3A induction
Clinical TrialAssess drug interactionsVariable responses based on geneticsImportance of personalized dosing

Properties

IUPAC Name

1-tritylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCNSQHHMJLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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